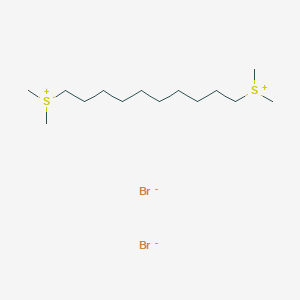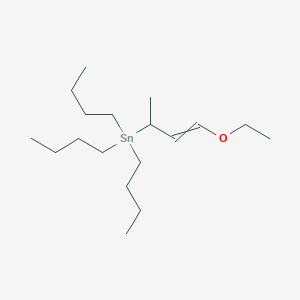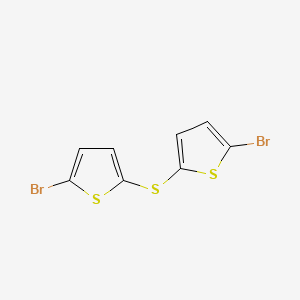
Acetic acid;2,2-bis(prop-1-enoxymethyl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2,2-bis(prop-1-enoxymethyl)butan-1-ol is a complex organic compound with a unique structure that combines the properties of acetic acid and butan-1-ol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,2-bis(prop-1-enoxymethyl)butan-1-ol typically involves the esterification of butan-1-ol with acetic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The reaction mixture is then purified through distillation to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of near-infrared spectroscopy (NIRS) for on-line monitoring and quantification of the reaction can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2,2-bis(prop-1-enoxymethyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes and carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly used.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary and secondary alcohols.
Substitution: Various esters and ethers.
Aplicaciones Científicas De Investigación
Acetic acid;2,2-bis(prop-1-enoxymethyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and coatings.
Mecanismo De Acción
The mechanism of action of acetic acid;2,2-bis(prop-1-enoxymethyl)butan-1-ol involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and butan-1-ol, which can then participate in further biochemical reactions. The compound’s unique structure allows it to interact with enzymes and receptors, influencing metabolic processes and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-bis(prop-2-enoylamino)acetic acid
- 2,2-bis(prop-1-enoxymethyl)butan-1-ol
Uniqueness
Acetic acid;2,2-bis(prop-1-enoxymethyl)butan-1-ol is unique due to its combination of acetic acid and butan-1-ol properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. Its ability to undergo esterification, oxidation, and reduction reactions distinguishes it from other similar compounds .
Propiedades
Número CAS |
179117-66-9 |
|---|---|
Fórmula molecular |
C14H26O5 |
Peso molecular |
274.35 g/mol |
Nombre IUPAC |
acetic acid;2,2-bis(prop-1-enoxymethyl)butan-1-ol |
InChI |
InChI=1S/C12H22O3.C2H4O2/c1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;1-2(3)4/h4-5,7-8,13H,6,9-11H2,1-3H3;1H3,(H,3,4) |
Clave InChI |
NFSTVQVBPKCTOC-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)(COC=CC)COC=CC.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3,5-Bis(3-hydroxypropylamino)-2,4,6-trinitroanilino]propan-1-ol](/img/structure/B12563967.png)

![2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane](/img/structure/B12563976.png)

![1-[2-Methyl-5-(2-phenylethenyl)thiophen-3-yl]ethan-1-one](/img/structure/B12563993.png)
![2,3,5-Trimethyl-6-[(prop-2-ene-1-sulfonyl)methyl]pyrazine](/img/structure/B12563999.png)
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzyl-N-methylamine](/img/structure/B12564004.png)
![Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane](/img/structure/B12564006.png)

![Pentanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester, (2R)-](/img/structure/B12564031.png)
![2H-Pyran, tetrahydro-2-[1-[3-(phenylthio)-1-propynyl]ethoxy]-](/img/structure/B12564038.png)

![Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]-](/img/structure/B12564057.png)

